Ach-AS-receptor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

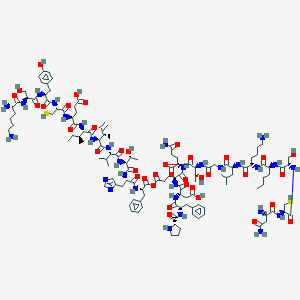

The acetylcholine receptor (AchR) is a protein that is found on the surface of cells in the nervous system and muscle tissue. The AchR is responsible for transmitting signals between neurons and muscle cells, which allows for movement and communication within the body. The AchR is a complex molecule that is made up of several subunits, each of which plays a different role in the receptor's function.

Mechanism of Action

The Ach-AS-receptor works by binding to the neurotransmitter acetylcholine, which is released by neurons in the nervous system. When acetylcholine binds to the Ach-AS-receptor, it causes a conformational change in the receptor that allows ions to flow through the membrane. This ion flow is what allows for the transmission of signals between neurons and muscle cells.

Biochemical and Physiological Effects:

The Ach-AS-receptor has a number of biochemical and physiological effects on the body. One of the most important effects is its role in muscle contraction. When acetylcholine binds to the Ach-AS-receptor on muscle cells, it triggers a series of events that ultimately lead to muscle contraction. The Ach-AS-receptor also plays a role in the regulation of heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The Ach-AS-receptor is a valuable tool for researchers studying the nervous system and muscle tissue. It can be used to study the effects of different drugs and chemicals on these systems, and it can also be used to develop new therapies for diseases and disorders that affect these systems. However, there are limitations to using the Ach-AS-receptor in lab experiments, as it is a complex molecule that is difficult to manipulate and study.

Future Directions

There are many future directions for research on the Ach-AS-receptor. One area of interest is the development of new drugs that target the Ach-AS-receptor for therapeutic purposes. Researchers are also interested in studying the structure and function of the Ach-AS-receptor in more detail, in order to better understand how it works and how it can be manipulated. Additionally, researchers are interested in studying the role of the Ach-AS-receptor in diseases and disorders of the nervous system and muscle tissue, in order to develop new treatments and therapies.

Synthesis Methods

The synthesis of the Ach-AS-receptor is a complex process that involves the production and assembly of several different subunits. The exact method of synthesis is not fully understood, but it is known that the subunits are produced in different locations within the cell and then transported to the cell surface where they are assembled into the final receptor.

Scientific Research Applications

The Ach-AS-receptor has been the subject of extensive scientific research due to its importance in the nervous system and muscle tissue. Researchers have studied the structure and function of the Ach-AS-receptor in order to better understand how it works and how it can be manipulated for therapeutic purposes.

properties

CAS RN |

134152-16-2 |

|---|---|

Product Name |

Ach-AS-receptor |

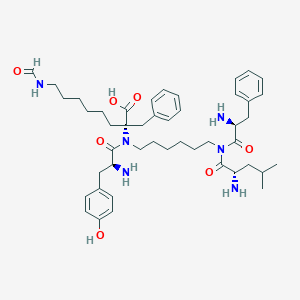

Molecular Formula |

C124H188N30O38S2 |

Molecular Weight |

2771.1 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-5-amino-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C124H188N30O38S2/c1-12-15-32-76(136-114(180)88(58-156)147-117(183)89(59-193)148-103(169)74(128)53-92(130)161)106(172)135-77(33-23-25-46-126)107(173)140-81(48-62(4)5)104(170)133-56-93(162)150-101(67(11)158)124(190)192-122(188)80(39-42-91(129)160)139-108(174)79(137-113(179)85(54-95(165)166)143-110(176)82(49-68-27-18-16-19-28-68)141-105(171)75-34-26-47-132-75)41-44-96(167)191-123(189)86(51-69-29-20-17-21-30-69)145-112(178)84(52-71-55-131-61-134-71)144-121(187)100(66(10)157)154-118(184)97(63(6)7)151-119(185)99(65(9)14-3)153-120(186)98(64(8)13-2)152-109(175)78(40-43-94(163)164)138-116(182)90(60-194)149-111(177)83(50-70-35-37-72(159)38-36-70)142-115(181)87(57-155)146-102(168)73(127)31-22-24-45-125/h14,16-21,27-30,35-38,55,61-67,71,73-90,97-101,132,155-159,193-194H,3,12-13,15,22-26,31-34,39-54,56-60,125-128H2,1-2,4-11H3,(H2,129,160)(H2,130,161)(H,133,170)(H,135,172)(H,136,180)(H,137,179)(H,138,182)(H,139,174)(H,140,173)(H,141,171)(H,142,181)(H,143,176)(H,144,187)(H,145,178)(H,146,168)(H,147,183)(H,148,169)(H,149,177)(H,150,162)(H,151,185)(H,152,175)(H,153,186)(H,154,184)(H,163,164)(H,165,166)/t64-,65-,66+,67+,71?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,97-,98-,99-,100-,101-/m0/s1 |

InChI Key |

UQWBHSWSLFYVPG-ZMGANZJUSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)C=C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N |

SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C=C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N |

synonyms |

acetylcholine receptor alpha-subunit (125-148) acetylcholine receptor alpha-subunit (Lys(125)-Thr(148)) ACH receptors alpha-subunit (125-148) ACH-AS-receptor receptor, acetylcholine, alpha-subunit (125-148) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)

![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)